molecular formula C10H19ClN2O2 B573151 (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1217644-72-8

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No. B573151
CAS RN: 1217644-72-8
M. Wt: 234.724
InChI Key: XFBFNTNDFXDYEC-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, commonly known as DABCO-HCl, is a white crystalline powder that is widely used in organic chemistry as a catalyst and a base. It is a bicyclic amine that contains two nitrogen atoms in its structure, which makes it a versatile compound in various chemical reactions. The purpose of

Mechanism of Action

DABCO-HCl acts as a base in many chemical reactions, accepting protons from acidic compounds and forming a salt. It can also act as a nucleophile, attacking electrophilic compounds and forming a covalent bond. In some reactions, DABCO-HCl can act as a catalyst, increasing the rate of the reaction by lowering the activation energy.
Biochemical and Physiological Effects:
DABCO-HCl has no known biochemical or physiological effects, as it is primarily used in organic chemistry and not intended for use in biological systems.

Advantages and Limitations for Lab Experiments

DABCO-HCl is a versatile compound that can be used in a wide range of chemical reactions. It is relatively inexpensive and readily available, making it a popular choice in many laboratories. However, DABCO-HCl is hygroscopic, meaning it absorbs moisture from the air, which can affect its purity and reactivity. It is also a strong base, which can be problematic in some reactions where milder bases are required.

Future Directions

There are many potential future directions for research involving DABCO-HCl. One area of interest is the development of new synthetic methods using DABCO-HCl as a catalyst or a base. Another area of interest is the use of DABCO-HCl in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for DABCO-HCl to be used in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these and other potential applications of DABCO-HCl in various fields.
Conclusion:
In conclusion, DABCO-HCl is a versatile compound that has many applications in organic chemistry. Its ability to act as a base, a nucleophile, and a catalyst make it a valuable tool in many chemical reactions. While it has no known biochemical or physiological effects, it is an important compound in the development of new pharmaceuticals, agrochemicals, and other fine chemicals. Further research is needed to explore the full potential of DABCO-HCl in various fields.

Synthesis Methods

DABCO-HCl can be synthesized by reacting tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with hydrochloric acid. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and drying. The yield of the reaction is typically high, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

DABCO-HCl is widely used in organic chemistry as a catalyst and a base. It is particularly useful in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, and in the formation of carbon-carbon bonds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. DABCO-HCl has been extensively studied in the field of organic synthesis, and its applications continue to expand.

properties

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBFNTNDFXDYEC-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928388
Record name tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

CAS RN

134003-84-2
Record name tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.